![molecular formula C12H17BrN2O2 B1384717 tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate CAS No. 2268038-58-8](/img/structure/B1384717.png)

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate

Übersicht

Beschreibung

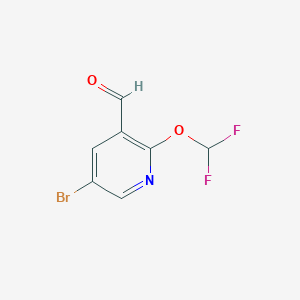

1-Boc-1-(2-bromobenzyl)hydrazine, also known as tert-Butyl N-amino-N-[(2-bromophenyl)methyl]carbamate, is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol .

Synthesis Analysis

The synthesis of Boc-protected amines, such as 1-Boc-1-(2-bromobenzyl)hydrazine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

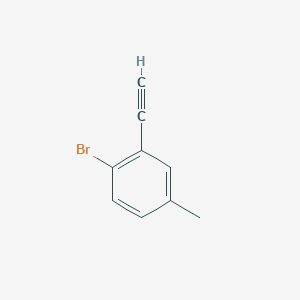

The molecular structure of 1-Boc-1-(2-bromobenzyl)hydrazine consists of a bromobenzyl group attached to a hydrazine group, which is further connected to a Boc (tert-butoxycarbonyl) group .Chemical Reactions Analysis

The Boc group in 1-Boc-1-(2-bromobenzyl)hydrazine is stable towards most nucleophiles and bases . This stability allows for the use of a base-labile protection group such as Fmoc in an orthogonal protection strategy .Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Aryl-1H-Indazoles

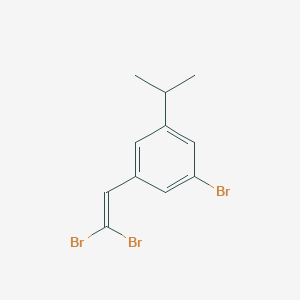

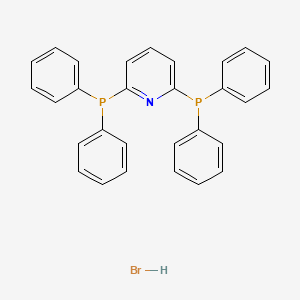

Synthesis of 1-Aryl-1H-Indazoles from N-Aryl-N′-(o-Bromobenzyl)Hydrazines 1-Aryl-1H-indazoles were successfully synthesized through palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines. This process demonstrated moderate to very good yields across a range of substrates. The cyclization of [N-aryl-N′-(o-bromobenzyl)-hydrazinato-N′]-triphenylphosphonium bromides under similar conditions also produced corresponding 1-aryl-1H-indazoles (Song & Yee, 2001).

Rearrangement of 1,1-Diprotected Hydrazine Derivative

Unexpected Rearrangement of a 1,1-Diprotected Hydrazine Derivative Treatment of 1-Boc-1-tosyl-hydrazine with tetramethylguanidine led to an unexpected rearrangement, producing two products. This finding provided insights into the nature of a previously isolated product with an incorrectly assigned structure. A plausible mechanism involving tetramethylguanidine as a nucleophilic catalyst was proposed (Ragnarsson, Grehn, & Pehk, 2014).

Synthesis of Substituted Hydrazines

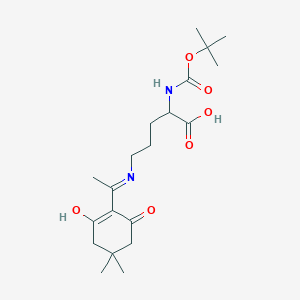

Synthesis of Substituted Hydrazines Using 1-tert-Butoxycarbonyl-1-tosyl-hydrazine Catalytic hydrogenolysis of 1-Boc-1-Ts-2-Z-hydrazine produced stable crystalline 1-Boc-1-Ts-hydrazine. Despite its reduced nucleophilicity compared to non- or monoacylated hydrazines, it effectively reacted with various ketones to form hydrazones. These hydrazones were then reduced to hydrazines, showcasing the utility of this reagent in the synthesis of substituted hydrazines (Grehn & Ragnarsson, 1999).

Application in Ugi Tetrazole Reaction

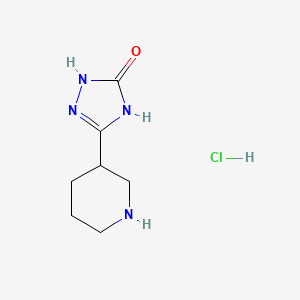

Use of N-Boc-Protected Hydrazine in Ugi Tetrazole Reaction N-Boc-protected hydrazine was utilized in the Ugi tetrazole reaction, allowing for the synthesis of a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. This method demonstrated versatility and high yield, presenting a novel application in this domain (Patil et al., 2016).

Intramolecular Amination of 1-Aryl-2-(2-nitrobenzylidene)hydrazines

Potassium tert-Butoxide Promoted Intramolecular Amination for 1-Aryl-1H-indazole Synthesis 1-Aryl-2-(2-nitrobenzylidene)hydrazines underwent intramolecular amination in the presence of potassium tert-butoxide, leading to the efficient synthesis of 1-aryl-1H-indazole derivatives. This method yielded good results and showcased the potential of this reaction in synthesizing indazole derivatives (Esmaeili-Marandi et al., 2014).

Wirkmechanismus

Target of Action

It is used in pharmaceutical testing , suggesting that it may interact with various biological targets.

Biochemical Pathways

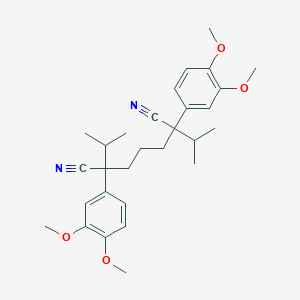

It’s known that the compound is used in the preparation of tetrahydrophthalazine derivatives , which suggests it may be involved in various biochemical reactions.

Eigenschaften

IUPAC Name |

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(14)8-9-6-4-5-7-10(9)13/h4-7H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYXPCZKKWBCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)